Bienvenue dans la boutique en ligne BenchChem!

2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-phenylacetamide

Anticancer Pyrazolo[3,4-d]pyrimidine MCF-7

2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-phenylacetamide (CAS 863447-62-5) is a synthetic heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family, a privileged scaffold extensively explored in medicinal chemistry for kinase inhibition and anticancer applications. The molecule features a tert-butyl substituent at the N1 position of the pyrazole ring and an N-phenylacetamide side chain appended at the N5 position of the pyrimidinone core, distinguishing it from earlier generation analogs such as PP1 and PP2.

Molecular Formula C17H19N5O2
Molecular Weight 325.372
CAS No. 863447-62-5
Cat. No. B2545372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-phenylacetamide
CAS863447-62-5
Molecular FormulaC17H19N5O2
Molecular Weight325.372
Structural Identifiers
SMILESCC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3
InChIInChI=1S/C17H19N5O2/c1-17(2,3)22-15-13(9-19-22)16(24)21(11-18-15)10-14(23)20-12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3,(H,20,23)
InChIKeyJPBDPANUZAOXJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-phenylacetamide (CAS 863447-62-5): Core Scaffold and Procurement Context


2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-phenylacetamide (CAS 863447-62-5) is a synthetic heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family, a privileged scaffold extensively explored in medicinal chemistry for kinase inhibition and anticancer applications [1]. The molecule features a tert-butyl substituent at the N1 position of the pyrazole ring and an N-phenylacetamide side chain appended at the N5 position of the pyrimidinone core, distinguishing it from earlier generation analogs such as PP1 and PP2 . With a molecular formula of C17H19N5O2 and a molecular weight of 325.37 g/mol, this compound is primarily procured as a research chemical for preclinical target identification and structure-activity relationship (SAR) studies .

Why In-Class Pyrazolo[3,4-d]pyrimidine Analogs Cannot Be Simply Interchanged with 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-phenylacetamide


Within the pyrazolo[3,4-d]pyrimidine class, subtle structural variations at the N1 and N5 positions profoundly alter target engagement, cellular potency, and physicochemical properties [1]. The tert-butyl group at N1 of CAS 863447-62-5 confers distinct steric and lipophilic characteristics compared to the phenyl (e.g., CAS 899752-79-5) or o-tolyl (e.g., CAS 895008-95-4) substituents found in closely related N-phenylacetamide analogs, which directly impacts ATP-binding pocket complementarity in kinase targets . Similarly, the unsubstituted N-phenylacetamide side chain at N5 differentiates this compound from 4-halophenyl acetamide derivatives (e.g., 4-chlorophenyl variant) that have shown enhanced CDK2 inhibitory activity in recent studies [2]. These structural distinctions mean that even compounds sharing the pyrazolo[3,4-d]pyrimidinone core cannot be assumed to exhibit interchangeable biological profiles, underscoring the necessity for compound-specific validation in any experimental or procurement workflow.

Quantitative Differentiation Evidence for CAS 863447-62-5 Relative to Closest Analogs


N1 Substituent-Dependent Antiproliferative Activity: tert-Butyl vs. o-Tolyl vs. Phenyl in MCF-7 Breast Cancer Cells

Comparative analysis of pyrazolo[3,4-d]pyrimidin-5-yl N-phenylacetamide derivatives reveals that the N1 substituent identity modulates antiproliferative potency against MCF-7 breast adenocarcinoma cells. The o-tolyl analog (CAS 895008-95-4) demonstrates an IC50 of 5.0 µM against MCF-7 cells, whereas the phenyl-substituted analog (CAS 899752-79-5) exhibits an IC50 of 5.0–8.0 µM against MCF-7 and an IC50 of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 9.20 µM) in the A549 model . Based on established SAR trends for pyrazolo[3,4-d]pyrimidines, the tert-butyl group at N1 in CAS 863447-62-5 is predicted to increase lipophilicity (clogP) and steric bulk relative to the o-tolyl and phenyl analogs, which may alter cell permeability and target residence time [1]. However, direct experimentally determined IC50 values for CAS 863447-62-5 in MCF-7 or A549 assays have not been published in peer-reviewed literature as of the present search.

Anticancer Pyrazolo[3,4-d]pyrimidine MCF-7

N5-Phenylacetamide vs. N5-4-Halophenylacetamide: Divergent CDK2 Inhibitory Profiles

A 2023 study of N5-substituted pyrazolo[3,4-d]pyrimidinone derivatives identified that N5-2-(4-halophenyl)acetamide substituents (e.g., compounds 4a and 4b) confer potent CDK2 inhibitory activity, with compound 4a achieving an IC50 of 0.21 µM against CDK2, surpassing the reference inhibitor roscovitine (IC50: 0.25 µM) [1]. These N5-4-halophenyl analogs demonstrated superior antiproliferative effects against HCT116 and HepG2 cells compared to unsubstituted phenylacetamide variants. CAS 863447-62-5, bearing an unsubstituted N-phenylacetamide group at N5, is structurally distinct from these optimized CDK2 inhibitors. This structural divergence implies a different kinase selectivity profile; the absence of the 4-halo substituent in CAS 863447-62-5 may reduce CDK2 affinity while potentially favoring engagement with alternative kinase targets such as EGFR or Src family kinases, which are known to accommodate unsubstituted phenylacetamide moieties in related pyrazolo[3,4-d]pyrimidine scaffolds [2].

CDK2 inhibition Kinase selectivity Pyrazolo[3,4-d]pyrimidinone

Lipophilicity and Metabolic Stability Differentiation: tert-Butyl vs. Aryl N1 Substituents

The tert-butyl group at the N1 position of CAS 863447-62-5 provides distinct physicochemical properties compared to aryl-substituted analogs. Pyrazolo[3,4-d]pyrimidines bearing N1-phenyl groups (e.g., CAS 899752-79-5) are susceptible to oxidative metabolism at the phenyl ring, while the tert-butyl group lacks aromatic C-H bonds susceptible to cytochrome P450-mediated oxidation . In related pyrazolo[3,4-d]pyrimidine kinase inhibitor series, N1-tert-butyl substitution has been associated with improved metabolic stability and prolonged target engagement in cellular contexts compared to N1-phenyl counterparts [1]. Computational predictions indicate that CAS 863447-62-5 (clogP ~2.5–3.0) occupies a lipophilicity range conducive to both aqueous solubility and passive membrane permeability, distinguishing it from more lipophilic analogs such as the naphthyl-substituted derivative . Quantitative experimental pharmacokinetic data for CAS 863447-62-5 are not publicly available.

Drug-likeness Metabolic stability Pyrazolo[3,4-d]pyrimidine

Scaffold-Level Antiproliferative Activity Range: Contextualizing Pyrazolo[3,4-d]pyrimidine Potency Against Cancer Cell Lines

A systematic evaluation of pyrazolo[3,4-d]pyrimidine derivatives (compounds P1–P4) bearing N5-alkyl/aryl substituents against HCT116, HepG2, and MCF-7 cell lines using the MTT assay established a baseline antiproliferative range for this scaffold . Active compounds P1 and P2 exhibited IC50 values between 22.7 and 40.75 µM across the panel, while weakly active derivatives P3 and P4 showed IC50 values exceeding 67 µM. The reference multi-kinase inhibitor sunitinib served as a comparator in this assay system. For context, optimized pyrazolo[3,4-d]pyrimidine CDK2 inhibitors have achieved IC50 values as low as 45–97 nM against MCF-7 cells, demonstrating that scaffold potency can be improved by two to three orders of magnitude through rational substitution [1]. CAS 863447-62-5, with its distinct N1-tert-butyl and N5-phenylacetamide substitution pattern, represents a unique combination not represented in the published P1–P4 or CDK2 inhibitor series, and its precise position within this activity continuum requires experimental determination.

Antiproliferative Pyrazolo[3,4-d]pyrimidine scaffold Cancer cell panel

Validated Application Scenarios for 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-phenylacetamide (CAS 863447-62-5)


Kinase Selectivity Profiling: Probing N1 Steric Effects on ATP-Binding Pocket Engagement

CAS 863447-62-5 serves as a structural probe for investigating how N1-tert-butyl substitution influences kinase selectivity relative to N1-phenyl and N1-o-tolyl analogs [1]. In kinase panel screening, the tert-butyl group's increased steric demand is predicted to restrict binding to kinases with smaller gatekeeper residues, enabling researchers to map steric tolerance across the kinome . This compound is suitable for inclusion in focused kinase inhibitor libraries designed to explore selectivity determinants within the pyrazolo[3,4-d]pyrimidine chemotype.

Structure-Activity Relationship (SAR) Studies on Pyrazolo[3,4-d]pyrimidinone Antiproliferative Agents

As a member of the N5-phenylacetamide pyrazolo[3,4-d]pyrimidinone series, CAS 863447-62-5 fills a specific substitution niche in SAR matrices aimed at optimizing anticancer activity [1]. It enables direct comparison with 4-halophenylacetamide variants that have demonstrated CDK2 inhibitory activity (IC50 as low as 0.21 µM) [2], allowing researchers to decouple the contributions of the N1 substituent from those of the N5 aryl group to cellular potency and target engagement.

Metabolic Stability Optimization: Benchmarking tert-Butyl vs. Aryl Substituent Effects on Microsomal Clearance

The N1-tert-butyl group in CAS 863447-62-5 provides a metabolically resistant alternative to N1-phenyl substituents that are susceptible to cytochrome P450-mediated oxidation . This compound can be used as a comparator in microsomal stability assays to quantify the impact of replacing aromatic N1 substituents with aliphatic tert-butyl groups on intrinsic clearance, informing lead optimization strategies for pyrazolo[3,4-d]pyrimidine-based drug candidates.

Computational Docking and Molecular Dynamics Studies of Pyrazolo[3,4-d]pyrimidine-Kinase Interactions

The well-defined structure of CAS 863447-62-5, combining the rigid pyrazolo[3,4-d]pyrimidinone core with a flexible N-phenylacetamide side chain, makes it a valuable test case for computational docking studies aimed at predicting binding poses in kinase ATP-binding sites [1]. Its intermediate lipophilicity (predicted clogP ~2.5–3.0) provides a baseline for assessing the impact of physicochemical properties on predicted binding affinities across different kinase targets .

Quote Request

Request a Quote for 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.